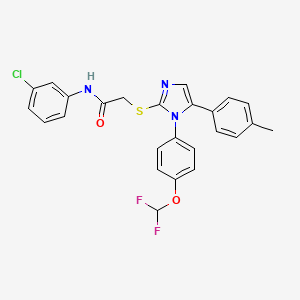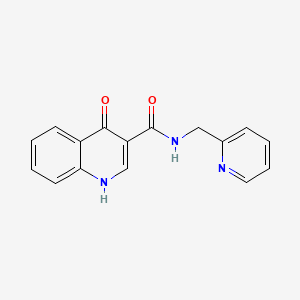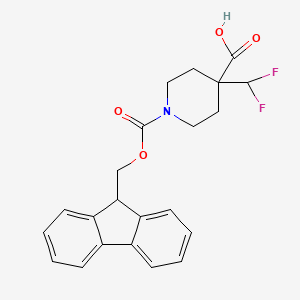![molecular formula C18H20ClN5 B2971797 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 924828-32-0](/img/structure/B2971797.png)
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
Wirkmechanismus
Target of Action
The primary target of 1-[(2-chlorophenyl)methyl]-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
1-[(2-chlorophenyl)methyl]-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2 in a manner that inhibits its activity . The compound acts as an ATP-competitive inhibitor, binding to the ATP-binding site of CDK2 . This prevents ATP from binding, thus inhibiting the kinase activity of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, preventing the cells from dividing . Additionally, the compound can induce apoptosis within cells , further contributing to its potential anti-cancer effects.
Pharmacokinetics
Modifications to the compound structure can potentially improve these properties .
Result of Action
The inhibition of CDK2 by 1-[(2-chlorophenyl)methyl]-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range .
Biochemische Analyse
Biochemical Properties
The compound 1-[(2-chlorophenyl)methyl]-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The compound interacts with CDK2 in an ATP-competitive manner, indicating that it may bind to the ATP-binding site of the enzyme .
Cellular Effects
In cellular assays, 1-[(2-chlorophenyl)methyl]-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown cytotoxic activities against various cell lines . It has been observed to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range .
Molecular Mechanism
The molecular mechanism of action of 1-[(2-chlorophenyl)methyl]-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of CDK2 . This inhibition leads to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities against certain cell lines remain significant over time .
Metabolic Pathways
Given its inhibitory activity against CDK2, it may influence pathways regulated by this enzyme .
Subcellular Localization
As the compound has been identified as a potential CDK2 inhibitor, it may be localized in areas where CDK2 is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexyl isocyanide and a pyrazolo[3,4-d]pyrimidine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Studied for its anticancer properties, with research indicating its ability to induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Shares a similar pyrazolo[3,4-d]pyrimidine core and exhibits kinase inhibition properties.
2-Aminopyrimidin-4(3H)-one derivatives: Known for their antiviral and anticancer activities.
Uniqueness
1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a chlorobenzyl group and a cyclohexyl moiety contributes to its potency and selectivity as a kinase inhibitor .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclohexylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-16-9-5-4-6-13(16)11-24-18-15(10-22-24)17(20-12-21-18)23-14-7-2-1-3-8-14/h4-6,9-10,12,14H,1-3,7-8,11H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXWVRIKPRTTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2971715.png)
![Lithium 1-(cyclopropylmethyl)-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2971716.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971718.png)
![1-(4-fluorophenyl)methyl 7-methyl 6-(4-methylbenzenesulfonyl)-4,5-dioxo-3H,4H,5H,6H-pyrrolo[3,2-e]indole-1,7-dicarboxylate](/img/structure/B2971720.png)
![2-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2971724.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2971725.png)



![N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2971731.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B2971734.png)
![(2-bromophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2971735.png)

